Finasteride

Vue d'ensemble

Description

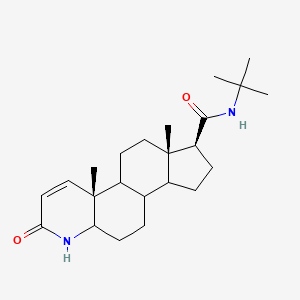

La finastéride est un composé synthétique de type 4-azastéroïde qui agit comme un inhibiteur puissant et sélectif de l’enzyme 5α-réductase. Cette enzyme est responsable de la conversion de la testostérone en dihydrotestostérone (DHT), une hormone qui joue un rôle clé dans des affections telles que l’hyperplasie bénigne de la prostate (HBP) et l’alopécie androgénétique (perte de cheveux de type masculin). La finastéride est couramment commercialisée sous des noms de marque tels que Propecia et Proscar .

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : La finastéride est synthétisée par un processus en plusieurs étapes qui implique la formation d’intermédiaires clés. La synthèse commence généralement par la préparation de dérivés de 17β-carboxamide, suivie d’une cyclisation et de modifications de groupes fonctionnels pour obtenir le produit final. Les conditions de réaction impliquent souvent l’utilisation de solvants organiques, de catalyseurs et de paramètres de température contrôlés pour assurer un rendement élevé et une pureté élevée .

Méthodes de Production Industrielle : Dans les milieux industriels, la finastéride est produite à l’aide de réacteurs chimiques à grande échelle qui permettent un contrôle précis des paramètres de réaction. Le processus comprend des étapes telles que la cristallisation, la filtration et le séchage pour obtenir le produit final sous sa forme pure. Des techniques de pointe telles que la dispersion solide et l’évaporation de solvants sont également utilisées pour améliorer la solubilité et le taux de dissolution de la finastéride .

Analyse Des Réactions Chimiques

Metabolism of Finasteride

This compound's biotransformation occurs via Phase I and Phase II metabolism .

-

Phase I Metabolism: This phase is regulated by cytochrome P450 enzymes, specifically the CYP3A subfamily (CYP3A4, CYP3A5, CYP3A7, and CYP3A43) . These hepatic drug-metabolizing enzymes increase the water solubility of drugs, facilitating urinary excretion . CYP3A4 mediates hydroxylation and oxidation reactions, converting this compound to ω-hydroxythis compound via hydroxylation of the t-butyril group .

-

Phase II Metabolism: This phase involves glucuronidation, a conjugation pathway for the metabolism and excretion of endobiotics and xenobiotics, catalyzed by the UGT enzyme superfamily . Glucuronidation involves the transfer of glucuronic acid from UDP-glucuronic acid to the substrate . The metabolites ω-hydroxy this compound and this compound ω-oic acid are glucuronidated by UGT1A4 and UGT1A3, respectively, which are found in biliary tissue, colon, liver, intestine, and stomach . Phase II glucuronidation involves oxidation of the t‑butyril group and replacement by a carboxylic acid, creating this compound-ω-oic acid . This metabolite is highly water-soluble, promoting inactivation and elimination .

Reactivity and Stability

This compound is stable under normal conditions but can react with strong oxidizing agents . It is not classified as a reactivity or flammability hazard .

Cocrystallization

This compound can exhibit cocrystallization with its dihydro analogue, dihydrothis compound . The purification of this compound can be complicated by the preferential cocrystallization of dihydrothis compound within the this compound crystal lattice . The similarity in molecular structures between this compound and dihydrothis compound, differing by the presence of a C=C double bond in the A ring of this compound, facilitates this cocrystallization .

Impurities and Degradation

During the synthesis of this compound, the formation of impurities such as dihydrothis compound can occur . The oxidation of a this compound intermediate with benzeneseleninic anhydride can sometimes result in low yields or variations in product formation . The presence of benzeneseleninic acid in the anhydride sample can lower the reaction rate .

Applications De Recherche Scientifique

FDA-Approved Uses

- Benign Prostatic Hyperplasia (BPH) :

- Androgenetic Alopecia :

Off-Label Uses

- Hirsutism :

- Transgender Health :

- Reduction of Intraoperative Bleeding :

Efficacy in Androgenetic Alopecia

A pivotal study involving 1,553 men demonstrated that this compound significantly improved hair count after one year (107 additional hairs) and two years (138 additional hairs) compared to placebo, with minimal adverse effects reported . Long-term studies have confirmed these findings, indicating sustained efficacy over ten years in Japanese men .

Safety Profile

While this compound is generally well-tolerated, concerns regarding sexual side effects persist. A meta-analysis indicated that erectile dysfunction occurred in approximately 21% of patients treated with this compound compared to placebo . However, many adverse effects are reversible upon discontinuation of the drug.

Summary of Key Clinical Trials

| Study Type | Population Size | Duration | Key Findings |

|---|---|---|---|

| BPH Treatment Trial | 3,200 men | 2 years | Significant reduction in prostate volume; improved urinary symptoms |

| Androgenetic Alopecia Trial | 1,553 men | 2 years | Increased hair count; improved patient self-assessment scores |

| Long-term Efficacy Study | 523 Japanese men | 10 years | Sustained efficacy; minimal adverse effects reported |

Mécanisme D'action

La finastéride exerce ses effets en inhibant l’enzyme 5α-réductase, qui est responsable de la conversion de la testostérone en dihydrotestostérone (DHT). En réduisant les niveaux de DHT, la finastéride contribue à soulager les symptômes associés à des affections telles que l’HBP et l’alopécie androgénétique. Les cibles moléculaires de la finastéride comprennent les récepteurs aux androgènes et les voies impliquées dans la synthèse et le métabolisme de la DHT .

Composés Similaires :

Dutastéride : Un autre inhibiteur de la 5α-réductase qui est utilisé pour traiter l’HBP et l’alopécie androgénétique. .

Palmier nain : Un complément naturel qui agit comme un bloqueur léger de la DHT

Unicité de la finastéride : La finastéride est unique dans son inhibition sélective de la 5α-réductase de type II, ce qui la rend particulièrement efficace pour les affections dues à la DHT. Son administration orale et son profil d’efficacité et de sécurité bien documentés la distinguent encore davantage des autres traitements .

Comparaison Avec Des Composés Similaires

Dutasteride: Another 5α-reductase inhibitor that is used to treat BPH and androgenetic alopecia. .

Saw Palmetto: A natural supplement that acts as a mild DHT blocker

Uniqueness of Finasteride: this compound is unique in its selective inhibition of type II 5α-reductase, making it particularly effective for conditions driven by DHT. Its oral administration and well-documented efficacy and safety profile further distinguish it from other treatments .

Activité Biologique

Finasteride is a synthetic 4-azasteroid compound primarily known for its role as a selective inhibitor of the enzyme 5α-reductase, which is crucial in the metabolism of testosterone to dihydrotestosterone (DHT). This article delves into the biological activity of this compound, highlighting its mechanisms, efficacy in various conditions, and associated case studies.

This compound exhibits its biological activity by competitively inhibiting Type II 5α-reductase, an enzyme predominantly found in the prostate, seminal vesicles, and hair follicles. By blocking this enzyme, this compound effectively reduces the conversion of testosterone to DHT, leading to decreased levels of DHT in serum and tissues. This reduction is significant as DHT is implicated in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia (AGA).

- Selectivity : this compound shows approximately 100-fold selectivity for Type II over Type I 5α-reductase, which is predominantly expressed in sebaceous glands and the liver. Chronic administration may also influence Type I activity but to a lesser extent .

- Impact on Prostate Volume : Clinical studies indicate that this compound treatment can lead to a reduction in prostate volume by approximately 20-30% over 6-24 months .

Benign Prostatic Hyperplasia (BPH)

This compound has been extensively studied for its efficacy in treating BPH. A double-blind study demonstrated that this compound significantly reduced intraprostatic DHT levels by 91.4%, contributing to symptomatic relief and reduction in prostate size .

Table 1: Effects of this compound on Prostate Volume Reduction

| Study Type | Duration | Prostate Volume Reduction (%) |

|---|---|---|

| Double-blind RCT | 6 months | 20-30% |

| Long-term follow-up | 2 years | Up to 30% |

Androgenetic Alopecia (AGA)

This compound is also approved for the treatment of male pattern baldness. A systematic review involving multiple studies indicated that this compound led to significant improvements in hair counts and patient assessments compared to placebo.

Table 2: Efficacy of this compound in AGA Treatment

| Study Design | Sample Size | Improvement Rate (%) |

|---|---|---|

| Randomized Control Trial | 1553 | 88% |

| Systematic Review | 3927 | >50% |

Case Studies and Research Findings

- Efficacy Study on AGA : In a randomized trial involving 1553 men treated with oral this compound (1 mg), significant increases in hair counts were observed over two years. The study reported that patients experienced improved hair growth and satisfaction .

- Topical this compound : Recent research on topical formulations has shown comparable efficacy to oral this compound with fewer systemic side effects. A study with 450 participants revealed that topical this compound significantly increased hair counts compared to placebo, indicating its potential as a safer alternative .

- Adverse Effects : While this compound is generally well-tolerated, some studies have reported adverse effects such as sexual dysfunction and psychological impacts. A comprehensive analysis indicated a higher incidence of depression and suicidality among younger patients treated with this compound .

Pharmacogenetics and Metabolism

This compound undergoes extensive metabolism primarily via cytochrome P450 enzymes, particularly CYP3A4, leading to the formation of active metabolites such as ω-hydroxythis compound. These metabolites are further glucuronidated for elimination, influencing the drug's pharmacokinetics and individual responses based on genetic variations .

Propriétés

IUPAC Name |

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H36N2O2/c1-21(2,3)25-20(27)17-8-7-15-14-6-9-18-23(5,13-11-19(26)24-18)16(14)10-12-22(15,17)4/h11,13-18H,6-10,12H2,1-5H3,(H,24,26)(H,25,27)/t14-,15-,16-,17+,18+,22-,23+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBEPLOCGEIEOCV-WSBQPABSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CCC4C3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)CC[C@@H]4[C@@]3(C=CC(=O)N4)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H36N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3020625 | |

| Record name | Finasteride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Finasteride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

52.8 [ug/mL] (The mean of the results at pH 7.4), Slightly soluble, Freely sol in chloroform, DMSO, ethanol, methanol, n-propanol; sparingly sol in propylene glycol, polyethylene glycol 400; very slightly sol in 0.1N hydrogen chloride, 0.1N sodium hydroxide, water., 1.98e-03 g/L | |

| Record name | SID49666458 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | Finasteride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FINASTERIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6793 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Finasteride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Finasteride acts as a competitive and specific inhibitor of Type II 5α-reductase, a nuclear-bound steroid intracellular enzyme primarily located in the prostatic stromal cell that converts the androgen testosterone into the more active metabolite, 5α-dihydrotestosterone (DHT). DHT is considered to be the primary androgen playing a role in the development and enlargement of the prostate gland. It serves as the hormonal mediator for the hyperplasia upon accumulation within the prostate gland. DHT displays a higher affinity towards androgen receptors in the prostate gland compared to testosterone and by acting on the androgen receptors, DHT modulates genes that are responsible for cell proliferation. Responsible for the production of DHT together with type I 5α-reductase, the type II 5α-reductase isozyme is primarily found in the prostate, seminal vesicles, epididymides, and hair follicles as well as liver. Although finasteride is 100-fold more selective for type II 5α-reductase than for the type I isoenzyme, chronic treatment with this drug may have some effect on type I 5α-reductase, which is predominantly expressed in sebaceous glands of most regions of skin, including the scalp, and liver. It is proposed that the type I 5α-reductase and type II 5α-reductase is responsible for the production of one-third and two-thirds of circulating DHT, respectively. The mechanism of action of Finasteride is based on its preferential inhibition of Type II 5α-reductase through the formation of a stable complex with the enzyme _in vitro_ and _in vivo_. Finasteride works selectively, where it preferentially displays a 100-fold selectivity for the human Type II 5α-reductase over type I enzyme. Inhibition of Type II 5α-reductase blocks the peripheral conversion of testosterone to DHT, resulting in significant decreases in serum and tissue DHT concentrations, minimal to moderate increase in serum testosterone concentrations, and substantial increases in prostatic testosterone concentrations. As DHT appears to be the principal androgen responsible for stimulation of prostatic growth, a decrease in DHT concentrations will result in a decrease in prostatic volume (approximately 20-30% after 6-24 months of continued therapy). It is suggested that increased levels of DHT can lead to potentiated transcription of prostaglandin D2, which promotes the proliferation of prostate cancer cells. In men with androgenic alopecia, the mechanism of action has not been fully determined, but finasteride has shown to decrease scalp DHT concentration to the levels found in the hairy scalp, reduce serum DHT, increase hair regrowth, and slow hair loss. Another study suggests that finasteride may work to reduce bleeding of prostatic origin by inhibiting vascular endothelial growth factor (VEGF) in the prostate, leading to atrophy and programmed cell death. This may bestow the drug therapeutic benefits in patients idiopathic prostatic bleeding, bleeding during anticoagulation, or bleeding after instrumentation. | |

| Record name | Finasteride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Color/Form |

White to off-white crystalline solid | |

CAS No. |

98319-26-7 | |

| Record name | Finasteride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98319-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Finasteride [USAN:USP:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098319267 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Finasteride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 98319-26-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741485 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Finasteride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3020625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,3aS,3bS,5aR,9aR,9bS,11aS)-N-tert-butyl-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FINASTERIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57GNO57U7G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | FINASTERIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6793 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Finasteride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

252-254 °C, 252 - 254 °C | |

| Record name | Finasteride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01216 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FINASTERIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6793 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Finasteride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001984 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.